molecular formula C12H15BrN2O3 B1477837 Methyl 2-amino-5-bromo-3-morpholinobenzoate CAS No. 1631034-66-6

Methyl 2-amino-5-bromo-3-morpholinobenzoate

Cat. No.: B1477837
CAS No.: 1631034-66-6
M. Wt: 315.16 g/mol
InChI Key: PFJBYVQHOJBASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-5-bromo-3-morpholinobenzoate” is likely a compound containing a morpholine ring, a bromine atom, and an amino group. Morpholine is a common moiety in many pharmaceuticals and agrochemicals . The bromine atom could potentially make this compound useful in various organic reactions as a synthetic intermediate .


Chemical Reactions Analysis

As a brominated compound, it could potentially undergo various substitution reactions. The presence of the amino group might also allow for reactions involving this functional group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Brominated compounds tend to have higher densities and boiling points compared to their non-brominated counterparts. The presence of the morpholine ring might make this compound a base .

Mechanism of Action

Without specific information on the use of this compound, it’s difficult to predict its mechanism of action. If it’s used as a pharmaceutical, its mechanism would depend on the specific biological target. If it’s used as a synthetic intermediate, its reactivity would be determined by its functional groups .

Future Directions

The future directions for this compound would depend on its applications. If it’s a useful synthetic intermediate, research might focus on developing more efficient synthesis methods. If it’s a pharmaceutical, future research could involve studying its biological activity and potential uses .

Properties

IUPAC Name

methyl 2-amino-5-bromo-3-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-17-12(16)9-6-8(13)7-10(11(9)14)15-2-4-18-5-3-15/h6-7H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJBYVQHOJBASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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